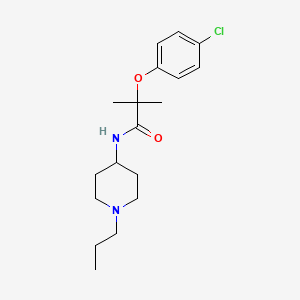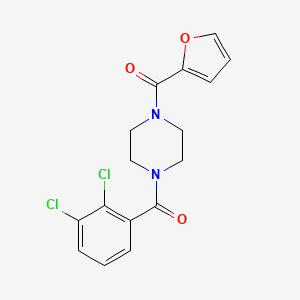
2-(4-chlorophenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a synthetic compound that belongs to the class of piperidine derivatives and is commonly used as a tool compound to study the physiological and biochemical effects of various drugs and chemicals.
Mecanismo De Acción
2-(4-chlorophenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound can modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward, motivation, and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin release, the inhibition of glutamate release, and the modulation of calcium influx into neurons. This compound has also been shown to have neuroprotective effects against excitotoxicity, which is a pathological process that can lead to neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide in lab experiments is its high potency and selectivity for the NMDA receptor. This compound is also relatively stable and easy to handle, making it a convenient tool compound for researchers. However, one limitation of using this compound is its potential off-target effects, as it can also interact with other receptors, such as the sigma receptor and the muscarinic receptor.
Direcciones Futuras
There are several future directions for research involving 2-(4-chlorophenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide. One area of interest is the role of this compound in modulating synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, such as depression, schizophrenia, and addiction. Additionally, further research is needed to better understand the pharmacological properties and potential side effects of this compound, as well as its interactions with other drugs and chemicals.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide has been extensively used in scientific research as a tool compound to study the mechanism of action, biochemical and physiological effects of various drugs and chemicals. This compound is commonly used to study the effects of drugs that target the dopamine receptor, such as cocaine and amphetamines. This compound is also used to study the effects of drugs that target the serotonin receptor, such as MDMA and LSD.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(1-propylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-4-11-21-12-9-15(10-13-21)20-17(22)18(2,3)23-16-7-5-14(19)6-8-16/h5-8,15H,4,9-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURKSESMYPRCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopropyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4683395.png)

![1-methyl-5-[({1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4683404.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B4683405.png)
![1-ethyl-N-(2-furylmethyl)-4-[({1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4683411.png)
![3-methoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4683417.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4683418.png)
![10-cyclopropyl-2-(4-methoxyphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4683426.png)
![2-(butylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4683448.png)
![5-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4683451.png)
![N-cyclohexyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4683461.png)
![methyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4683471.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4683476.png)